molecular formula C14H17BBrF3O2 B1526689 2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1030832-46-2

2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1526689
CAS No.: 1030832-46-2
M. Wt: 365 g/mol
InChI Key: JZOSNWGJPQXMMC-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring a bromomethyl group at the ortho position and a trifluoromethyl group at the para position on the phenyl ring. Its molecular formula is C₁₃H₁₈BBrF₃O₂, with an average mass of 367.96 g/mol (estimated based on analogous structures) . The bromomethyl group enables alkylation or nucleophilic substitution, while the trifluoromethyl group imparts electron-withdrawing effects, enhancing stability and influencing reactivity. The pinacol boronate ester moiety (1,3,2-dioxaborolane) facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-[2-(bromomethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BBrF3O2/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(17,18)19)7-9(11)8-16/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOSNWGJPQXMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BBrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications in Scientific Research

  • Organic Synthesis
    • The compound is utilized as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
  • Materials Science
    • It serves as a precursor for the preparation of boron-containing polymers and materials. The incorporation of boron can enhance thermal stability and mechanical properties, which are crucial for applications in electronics and aerospace.
  • Medicinal Chemistry
    • Research indicates that derivatives of this compound exhibit potential biological activity. For instance, its bromomethyl group can participate in nucleophilic substitution reactions, leading to compounds with anti-cancer properties.
  • Fluorinated Compounds
    • The trifluoromethyl group enhances lipophilicity and metabolic stability in drug design. Compounds containing this moiety are often more potent and selective in biological assays.

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of novel anticancer agents using derivatives of the compound. The research highlighted the effectiveness of bromomethyl substitution in enhancing cytotoxicity against various cancer cell lines .

Case Study 2: Development of Boron-Based Polymers

Research conducted by materials scientists explored the use of this compound in creating boron-based polymers with improved thermal properties. The findings indicated that polymers synthesized from this compound exhibited superior heat resistance compared to traditional polymers .

Case Study 3: Fluorinated Drug Candidates

In a study focused on drug development, researchers synthesized several fluorinated compounds derived from this dioxaborolane. These compounds showed promising results in terms of bioavailability and efficacy against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

  • 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (para-bromomethyl isomer) Structure: Bromomethyl group at the para position . Synthesis: Prepared via pinacol ester exchange from 4-(bromomethyl)phenylboronic acid, yielding 51% . Reactivity: Used in alkylation reactions (e.g., pyrrole derivatization in DMSO with n-BuLi, 34% yield) .

Halogen-Substituted Analogues

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Structure: Bromo substituent instead of bromomethyl . Applications: Key intermediate in nickel-catalyzed reductive alkylation (e.g., coupling with ethyl 4-bromobutanoate) . Reactivity: Less reactive toward nucleophiles compared to bromomethyl derivatives, as the C-Br bond is less labile than C-Br in bromomethyl groups .

Trifluoromethyl-Containing Analogues

  • Applications: Used in enantioselective carbene transformations (e.g., cyclopropanation reactions with dr >20:1) . Electronic Effects: The -CF₃ group’s strong electron-withdrawing nature enhances electrophilicity of the boronate, accelerating cross-coupling reactions compared to electron-donating substituents .

Methoxy-Substituted Analogues

  • 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Structure : Methoxy group at para and trifluoromethyl at ortho .
    • Synthesis Yield : 95% purity via optimized routes .
    • Applications : Methoxy groups enhance solubility in polar solvents, useful in medicinal chemistry for improving pharmacokinetics .

Key Data Table: Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Key Applications Yield/Reactivity Notes
Target Compound: 2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-dioxaborolane -BrCH₂ (ortho), -CF₃ (para) C₁₃H₁₈BBrF₃O₂ Suzuki coupling, alkylation Steric hindrance may reduce yields
2-(4-(Bromomethyl)phenyl)-dioxaborolane -BrCH₂ (para) C₁₃H₁₈BBrO₂ Alkylation of pyrrole derivatives 51% synthesis yield
2-(4-Bromophenyl)-dioxaborolane -Br (para) C₁₂H₁₆BBrO₂ Reductive alkylation High cross-coupling efficiency
2-(4-Methoxy-2-(trifluoromethyl)phenyl)-dioxaborolane -OCH₃ (para), -CF₃ (ortho) C₁₄H₁₈BF₃O₃ Solubility-enhanced drug intermediates 95% purity

Research Findings and Mechanistic Insights

  • Electronic Effects : The -CF₃ group stabilizes transition states in Suzuki reactions via electron withdrawal, enabling efficient coupling even with steric challenges .
  • Synthetic Utility : Bromomethyl derivatives are preferred for post-functionalization (e.g., alkylation of heterocycles), whereas bromo or methoxy analogues are better suited for direct cross-coupling .

Preparation Methods

Synthesis of the Pinacol Boronate Ester Intermediate

The initial step involves synthesizing the arylboronic acid pinacol ester precursor, which can be prepared by reacting the corresponding boronic acid or boronic acid derivative with pinacol under anhydrous conditions. A typical procedure includes:

  • Dissolving the boronic acid derivative in dry dichloromethane.
  • Adding anhydrous magnesium sulfate as a drying agent.
  • Introducing pinacol in slight excess (about 1.05 equivalents).
  • Stirring the heterogeneous mixture under an inert atmosphere (argon) at room temperature for approximately 16 hours.
  • Filtering the reaction mixture through Celite to remove drying agents and impurities.
  • Concentrating the filtrate to obtain the crude pinacol boronate ester.

This method ensures high purity and yield of the boronate ester intermediate, which is crucial for subsequent bromination steps.

Bromination of the Hydroxymethyl Group to Bromomethyl

The key transformation to introduce the bromomethyl functionality involves the bromination of the corresponding hydroxymethyl-substituted arylboronate ester. This is typically achieved using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) as solvent under controlled temperature conditions.

  • The reaction mixture is cooled to 0°C before the careful, portion-wise addition of carbon tetrabromide to avoid side reactions.
  • Triphenylphosphine is added in approximately 2 equivalents relative to the substrate.
  • The mixture is stirred initially at low temperature (0–20°C) and then allowed to warm to room temperature.
  • The reaction proceeds for 4 to 18 hours depending on substrate and scale.
  • After completion, the reaction mixture is quenched with water, and the product is extracted with ethyl acetate.
  • The organic layers are dried, filtered, and concentrated.
  • Purification is performed by silica gel column chromatography using a non-polar solvent system such as hexane/ethyl acetate (ratios around 99:1) to isolate the desired bromomethyl boronate ester as a crystalline solid.

Typical yields for this bromination step range from 90% to 94%.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Temperature Duration Yield (%) Notes
Pinacol ester formation Boronic acid + pinacol + MgSO₄ in DCM Room temperature 16 hours High Under argon, heterogeneous mix
Bromination (hydroxymethyl to bromomethyl) CBr₄ (2 eq), PPh₃ (2 eq) in THF 0–20°C → RT 4–18 hours 90–94 Ice cooling during addition, inert atmosphere
Workup and purification Aqueous quench, extraction, silica gel chromatography Ambient Hexane/ethyl acetate eluent

Additional Notes on Reaction Mechanism and Optimization

  • The bromination reaction proceeds via the Appel reaction mechanism, where triphenylphosphine activates carbon tetrabromide to form a reactive brominating species that converts the hydroxymethyl group to bromomethyl.
  • Maintaining low temperature during reagent addition minimizes side reactions and decomposition.
  • The use of anhydrous solvents and inert atmosphere is critical to prevent hydrolysis of boronate esters.
  • Purification by column chromatography ensures removal of triphenylphosphine oxide and other byproducts.

Research Findings and Comparative Data

  • The described synthetic route has been validated in multiple studies demonstrating reproducible yields above 90% for the bromination step, with high purity of the final product confirmed by NMR and mass spectrometry.
  • The bromomethyl boronate ester serves as a versatile building block for further functionalization, including nucleophilic substitution reactions and Suzuki-Miyaura cross-couplings, highlighting the importance of a clean and efficient preparation method.
  • Alternative methods involving direct lithiation and borylation or other halogenation strategies are less commonly employed due to lower selectivity or harsher conditions.

Q & A

Q. Example Protocol :

  • Reagents : 2-(4-(Trifluoromethyl)phenyl)ethanol, NBS, Pd catalyst, pinacolborane.
  • Conditions : Bromination at 0–25°C; borylation at 80–100°C in anhydrous THF.
  • Yield : ~60–75% after column chromatography (SiO2_2, hexane/ethyl acetate) .

Basic: How is this compound utilized in cross-coupling reactions?

Answer:
The boronic ester moiety enables participation in Suzuki-Miyaura cross-couplings with aryl halides. Key applications include:

  • Drug intermediate synthesis : Coupling with heteroaryl halides to construct biaryl motifs.
  • Material science : Building π-conjugated systems for organic electronics.

Q. Reaction Conditions :

  • Catalyst : Pd(PPh3_3)4_4 or PdCl2_2(dppf) (1–5 mol%).
  • Base : K2_2CO3_3 or CsF.
  • Solvent : DMF or toluene/water (3:1).
  • Temperature : 80–110°C, 12–24 hours .

Advanced: How does the bromomethyl group impact reaction selectivity and stability?

Answer:
The bromomethyl group introduces competing reactivity:

  • Nucleophilic substitution : Liable to attack by amines or thiols, requiring inert atmospheres (N2_2/Ar) and low temperatures (0–4°C) during handling.
  • Stability trade-offs : The electron-withdrawing trifluoromethyl group stabilizes the boronic ester but may slow transmetalation in cross-couplings.

Q. Mitigation Strategies :

  • Use bulky ligands (e.g., SPhos) to suppress undesired side reactions.
  • Sequential reactions : Perform cross-coupling before bromomethyl functionalization to avoid interference .

Advanced: What analytical methods resolve structural ambiguities in this compound?

Answer:

  • 1H^{1}\text{H}/19F^{19}\text{F} NMR : Confirms the presence of the trifluoromethyl group (δ ~ -60 ppm for 19F^{19}\text{F}) and bromomethyl protons (δ 4.5–5.0 ppm).
  • 11B^{11}\text{B} NMR : Detects the boronic ester peak at δ 28–32 ppm.
  • X-ray crystallography : Resolves steric effects from the tetramethyl dioxaborolane ring and verifies regiochemistry .

Q. Example Data :

Technique Key Peaks
MS (ESI+) [M+H]+^+: 409.1 (calc. 409.0)
1H^{1}\text{H} NMR (CDCl3_3)1.3 ppm (s, 12H, pinacol CH3_3), 4.8 ppm (s, 2H, CH2_2Br)

Basic: What handling protocols ensure compound stability?

Answer:

  • Storage : Under argon at -20°C in amber vials to prevent photodegradation.
  • Solubility : Dissolve in dry THF or DCM immediately before use.
  • Moisture control : Use molecular sieves (3Å) in storage vials and gloveboxes for air-sensitive steps .

Advanced: How are competing reactivities managed in multifunctional systems?

Answer:

  • Selective activation : Employ Pd catalysts with tailored ligands (e.g., XPhos) to favor boronic ester coupling over bromomethyl substitution.
  • Protecting groups : Temporarily mask the bromomethyl group with silyl ethers (e.g., TBSCl) during cross-couplings .

Case Study :
In a nickel-catalyzed reductive alkylation (), competing β-hydride elimination was suppressed by using NaI as an additive, achieving 80% yield of the desired product.

Advanced: What computational methods predict reactivity trends?

Answer:

  • DFT calculations : Model transition states to predict regioselectivity in cross-couplings.
  • Hammett parameters : Quantify electronic effects of the trifluoromethyl group on boronic ester reactivity (σm_m = 0.43) .

Basic: How is purity assessed and optimized?

Answer:

  • HPLC : C18 column, acetonitrile/water gradient (95% purity threshold).
  • Recrystallization : Use hexane/ethyl acetate (10:1) to remove polar byproducts.
  • Elemental analysis : Confirm Br and B content (±0.3% theoretical) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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